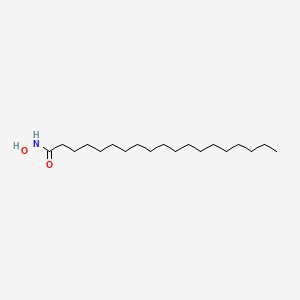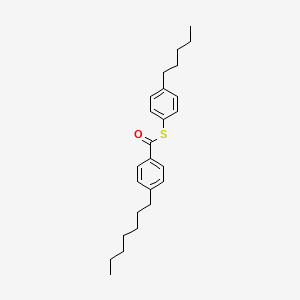
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-benzyl-N-butyl-N-ethylamine with butyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-Benzyl-N-butyl-N-ethylbutan-1-aminium hydroxide .
Applications De Recherche Scientifique
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of cleaning agents, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride involves its interaction with cell membranes. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant and in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N-tert-Butylbenzenesulfinimidoyl chloride: Another quaternary ammonium compound with different functional groups
Uniqueness
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is unique due to its specific combination of benzyl, butyl, and ethyl groups attached to the nitrogen atom. This unique structure imparts specific surfactant properties that are valuable in various applications .
Propriétés
Numéro CAS |
61241-03-0 |
|---|---|
Formule moléculaire |
C17H30ClN |
Poids moléculaire |
283.9 g/mol |
Nom IUPAC |
benzyl-dibutyl-ethylazanium;chloride |
InChI |
InChI=1S/C17H30N.ClH/c1-4-7-14-18(6-3,15-8-5-2)16-17-12-10-9-11-13-17;/h9-13H,4-8,14-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FBRKMAPZDDBCHJ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CC)(CCCC)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


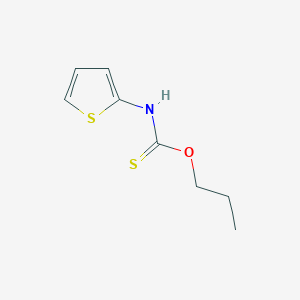
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)

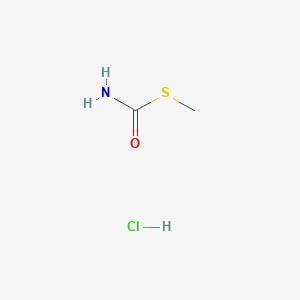
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

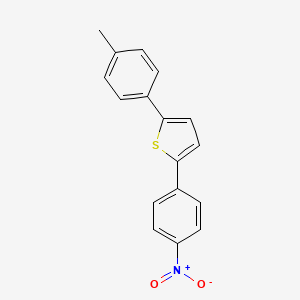
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
